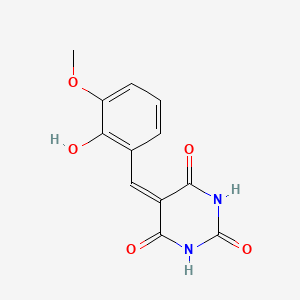
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities.
科学的研究の応用
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and inflammation. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant activity. It also increases the levels of glutathione (GSH) and superoxide dismutase (SOD), which are important antioxidant enzymes. Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain, indicating its anti-inflammatory activity.
実験室実験の利点と制限
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed using various assays such as MTT assay, flow cytometry, and ELISA. However, this compound also has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. Additionally, its stability and solubility can be affected by pH, temperature, and other environmental factors.
将来の方向性
There are several future directions for the research on 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound in cancer cells and the brain. Secondly, the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular diseases should be explored. Thirdly, the pharmacokinetics and pharmacodynamics of this compound should be studied to determine its optimal dosage and administration route. Finally, the development of novel derivatives of this compound with improved solubility and stability should be pursued.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and develop novel derivatives with improved properties.
特性
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-3-6(9(8)15)5-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMJGKFAKXQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416959 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5567-70-4 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)
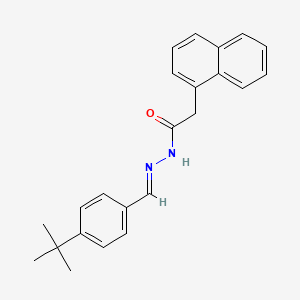
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)

![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)
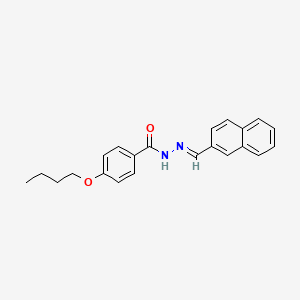
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
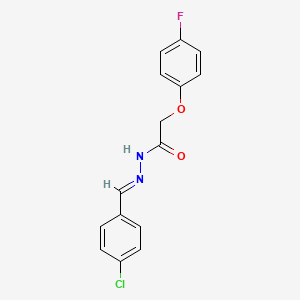
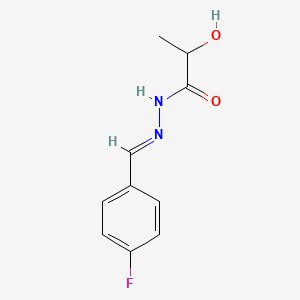

![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)